molecular formula C6H7NOS B166229 (2-Mercaptopyridin-3-yl)methanol CAS No. 131116-62-6

(2-Mercaptopyridin-3-yl)methanol

Cat. No.: B166229
CAS No.: 131116-62-6
M. Wt: 141.19 g/mol
InChI Key: GPACUCVFGQCMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Mercaptopyridin-3-yl)methanol is an organosulfur compound derived from pyridine It is characterized by the presence of a mercapto group (-SH) attached to the second position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Mercaptopyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia. This method is preferred due to its efficiency and the high yield of the desired product . Another approach involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups to enhance reaction efficiency and safety. This method allows for the production of the compound in a greener and more cost-effective manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2-Mercaptopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reactions often involve halogenated compounds and base catalysts.

Major Products:

    Oxidation: 2,2’-Dipyridyl disulfide.

    Reduction: this compound.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Mercaptopyridin-3-yl)methanol involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying redox biology and enzyme regulation .

Comparison with Similar Compounds

Uniqueness: (2-Mercaptopyridin-3-yl)methanol is unique due to the presence of both the mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(hydroxymethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPACUCVFGQCMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.